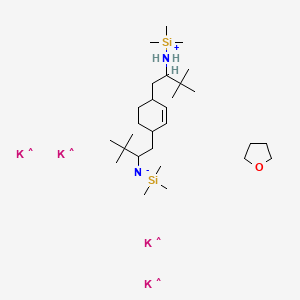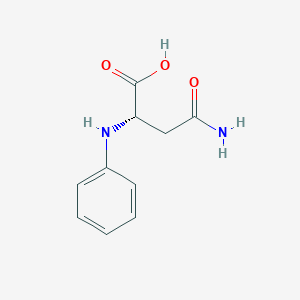
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate is a compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate typically involves the nitration of benzothiophene followed by esterification. One common method involves the nitration of benzothiophene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 2-position. The resulting 2-nitrobenzothiophene is then reacted with methyl bromoacetate in the presence of a base such as potassium carbonate to form the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for the nitration step and more efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Methyl 2-(2-amino-1-benzothiophen-3-yl)acetate.
Substitution: Various substituted benzothiophenes depending on the nucleophile used.
Ester Hydrolysis: 2-(2-nitro-1-benzothiophen-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to compounds with therapeutic effects.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiophene moiety can interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Nitrobenzothiophene: Lacks the ester group but shares the nitrobenzothiophene core.
Methyl 2-(1-benzothiophen-3-yl)acetate: Lacks the nitro group but has a similar ester structure.
Methyl 2-(2-amino-1-benzothiophen-3-yl)acetate: The amino analog of the compound.
Uniqueness
Methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate is unique due to the presence of both the nitro and ester functional groups, which confer specific reactivity and potential biological activity. The combination of these groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry .
Eigenschaften
CAS-Nummer |
5453-73-6 |
|---|---|
Molekularformel |
C11H9NO4S |
Molekulargewicht |
251.26 g/mol |
IUPAC-Name |
methyl 2-(2-nitro-1-benzothiophen-3-yl)acetate |
InChI |
InChI=1S/C11H9NO4S/c1-16-10(13)6-8-7-4-2-3-5-9(7)17-11(8)12(14)15/h2-5H,6H2,1H3 |
InChI-Schlüssel |
RGCSWPDRANEJSJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(SC2=CC=CC=C21)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-cyano-2-(2-hydroxyethoxy)ethyl] N-(3-chlorophenyl)carbamate](/img/structure/B14723798.png)






![N'-[1-(2-hydroxyphenyl)ethenyl]-2-phenylcyclopropane-1-carbohydrazide](/img/structure/B14723837.png)


![2-({[(Trichloromethyl)disulfanyl]carbothioyl}oxy)propane](/img/structure/B14723864.png)



